Product packaging for 4-(Pyrrolidin-2-yl)benzamide(Cat. No.:)

4-(Pyrrolidin-2-yl)benzamide

Cat. No.: B13286789
M. Wt: 190.24 g/mol
InChI Key: UDVKTBGXKXLAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Benzamide (B126) and Pyrrolidine (B122466) Chemistry Research

The study of 4-(Pyrrolidin-2-yl)benzamide is inherently linked to the vast fields of benzamide and pyrrolidine chemistry. Benzamides are a class of compounds containing a benzene (B151609) ring attached to an amide group. They are widely recognized for their diverse biological activities. Similarly, the pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a frequent component of natural products and synthetic drugs. The combination of these two moieties in a single molecule suggests a rich area for chemical exploration.

Significance of the Benzamide Scaffold in Chemical Biology

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of approved drugs. Its utility stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net Benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and prokinetic agents. researchgate.net Furthermore, research has demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netontosight.ai The planarity of the benzene ring, combined with the hydrogen bonding capabilities of the amide group, provides a versatile platform for designing molecules with specific biological functions. acs.org The exploration of benzamide analogues continues to be an active area of research, with studies focusing on creating novel derivatives with enhanced potency and selectivity. acs.orgacs.org

Role of the Pyrrolidine Moiety in Modulating Molecular Recognition

The pyrrolidine ring is a key structural element in a multitude of biologically active compounds, including many FDA-approved drugs. nih.gov Its significance in drug design can be attributed to several key features:

Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional structure that can better explore the often complex and non-flat binding sites of biological targets. nih.govresearchgate.net This property, sometimes referred to as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space. nih.govnih.gov

Chirality: The pyrrolidine ring often contains stereogenic centers, leading to the existence of different stereoisomers. These isomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. nih.govnih.gov

Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring can enhance aqueous solubility and provide a site for hydrogen bonding, both of which are important for a drug's pharmacokinetic profile. pharmablock.com

Natural Product Mimicry: The pyrrolidine scaffold is prevalent in natural products, particularly alkaloids, which have a long history as a source of therapeutic agents. nih.govnih.gov

The pyrrolidine moiety can serve as a versatile building block, allowing for the introduction of various substituents to fine-tune a molecule's properties and biological activity. nih.govpharmablock.com

Emerging Research Trends Relevant to this compound Analogues

Current research trends in medicinal chemistry point towards the continued importance of scaffolds like the one found in this compound. The development of new synthetic methodologies allows for the creation of diverse libraries of analogues, facilitating the exploration of structure-activity relationships (SAR). mdpi.com For instance, research into pyrrolyl benzamide derivatives has identified compounds with potential antibacterial activity. mdpi.com

The combination of a rigid aromatic system (the benzamide) with a flexible, three-dimensional saturated heterocycle (the pyrrolidine) is a strategy often employed to improve drug-like properties. This approach can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. publish.csiro.au The investigation of analogues of this compound could therefore lead to the discovery of novel chemical entities with a range of potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B13286789 4-(Pyrrolidin-2-yl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-pyrrolidin-2-ylbenzamide

InChI

InChI=1S/C11H14N2O/c12-11(14)9-5-3-8(4-6-9)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H2,12,14)

InChI Key

UDVKTBGXKXLAFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Pyrrolidin 2 Yl Benzamide and Its Derivatives

Established Synthetic Routes to the 4-(Pyrrolidin-2-yl)benzamide Core

The construction of the this compound core relies on a series of well-established organic reactions. These methods can be broadly categorized into three key areas: formation of the amide bond, introduction of the pyrrolidine (B122466) ring, and functionalization of the benzene (B151609) ring.

Amide Bond Formation Approaches

The formation of the amide bond is a fundamental step in the synthesis of this compound. This transformation typically involves the coupling of a carboxylic acid or its activated derivative with an amine. Common methods include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. unl.pt

For instance, a benzamide (B126) derivative can be synthesized by reacting a substituted benzoic acid with an appropriate amine in the presence of a coupling agent. evitachem.com Various coupling reagents such as HATU or EDCI are employed to facilitate this reaction. Another approach involves the conversion of the benzoic acid to an acyl chloride, which then readily reacts with the amine to form the desired amide. unl.pt Biocatalytic methods using enzymes are also emerging as a sustainable alternative for amide bond formation. rsc.org

Table 1: Common Reagents for Amide Bond Formation
Reagent TypeExamplesGeneral Application
Coupling AgentsHATU, EDCI, DICDirect coupling of carboxylic acids and amines. unl.pt
Activating AgentsThionyl chloride (for acyl chloride formation)Conversion of carboxylic acids to more reactive intermediates. unl.pt
BiocatalystsEnzymes (e.g., McbA)"Green" synthesis of amides. rsc.org

Pyrrolidine Ring Introduction Strategies

The introduction of the pyrrolidine ring is a critical step in the synthesis of the target molecule. Several strategies exist for the formation of this five-membered nitrogen-containing heterocycle.

One common approach is through cycloaddition reactions. For example, 1,3-dipolar cycloadditions of azomethine ylides with alkenes provide a powerful method for the stereocontrolled synthesis of polysubstituted pyrrolidines. nih.gov Another strategy involves the cyclization of acyclic precursors. This can be achieved through various methods, such as the reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines to afford 2-arylpyrrolidines. rsc.org Additionally, intramolecular C-H amination reactions, catalyzed by transition metals like rhodium or iron, can be used to construct the pyrrolidine ring. organic-chemistry.org

Table 2: Selected Methods for Pyrrolidine Ring Synthesis
MethodDescriptionKey Features
1,3-Dipolar CycloadditionReaction of azomethine ylides with alkenes. nih.govOffers good stereocontrol. nih.gov
Reductive CyclizationCyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. rsc.orgProvides access to enantiomerically enriched 2-arylpyrrolidines. rsc.org
Intramolecular C-H AminationTransition metal-catalyzed cyclization of alkyl azides. organic-chemistry.orgDirect formation of C-N bond. organic-chemistry.org

Benzene Ring Functionalization Techniques

Functionalization of the benzene ring is necessary to introduce the pyrrolidinyl group at the para position. This can be achieved through various aromatic substitution reactions.

One common method is nucleophilic aromatic substitution, where a leaving group on the benzene ring is displaced by the pyrrolidine nitrogen. For instance, a nitro group at the 2-position of a benzamide can direct the substitution of a leaving group at the 4-position by pyrrolidine. ontosight.ai Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to attach the pyrrolidine-containing fragment to the benzene ring. Furthermore, direct C-H activation/arylation strategies have been developed for the stereoselective synthesis of related compounds, offering a more atom-economical approach. nih.gov

Advanced Methodologies for Stereoselective Synthesis

The stereochemistry of the pyrrolidine ring is often crucial for the biological activity of this compound derivatives. Therefore, advanced methodologies have been developed to control the stereochemical outcome of the synthesis.

Chiral Pool Approaches from Pyrrolidine Precursors

The chiral pool approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to synthesize the target molecule. rsc.org L-proline and its derivatives, like (S)-prolinol, are common starting points for the synthesis of chiral pyrrolidine-containing compounds. mdpi.commdpi.com

For example, the total synthesis of various natural products and drug molecules has been achieved using L-proline as a chiral building block. mdpi.com The synthesis often involves the reduction of proline to prolinol, followed by further chemical transformations. mdpi.com This strategy allows for the direct incorporation of the desired stereocenter from the starting material into the final product.

Asymmetric Synthesis Techniques

Asymmetric synthesis techniques aim to create a chiral molecule from an achiral or racemic precursor. rsc.org These methods often employ a chiral auxiliary, catalyst, or reagent to induce stereoselectivity.

One notable technique is the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base like (−)-sparteine in complex with an organolithium reagent. This generates an enantioenriched organolithium intermediate that can undergo cyclization to form the desired (S)-2-aryl-Boc-pyrrolidines with high enantiomeric excess. acs.org Another approach involves the use of chiral N-tert-butanesulfinyl imines, which can undergo diastereoselective additions of Grignard reagents followed by cyclization to yield 2-substituted pyrrolidines. acs.org Asymmetric 1,3-dipolar cycloaddition reactions, often catalyzed by chiral metal complexes, also represent a powerful tool for the enantioselective synthesis of substituted pyrrolidines. nih.gov

Table 3: Comparison of Asymmetric Synthesis Approaches
ApproachKey Reagent/StrategyOutcome
Asymmetric Deprotonations-BuLi/(-)-sparteine acs.orgHighly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines. acs.org
Chiral AuxiliaryN-tert-butanesulfinyl imines acs.orgDiastereoselective addition of Grignard reagents. acs.org
Asymmetric CatalysisChiral metal complexes for 1,3-dipolar cycloadditions. nih.govEnantioselective formation of polysubstituted pyrrolidines. nih.gov

Diastereoselective and Enantioselective Transformations

The stereochemistry of the pyrrolidine ring, particularly at the C2 position, is a crucial determinant of the biological activity of its derivatives. Consequently, significant research has focused on developing transformations that afford specific diastereomers and enantiomers of this compound and related structures.

A variety of enantioselective methods have been established to produce optically pure 2-arylpyrrolidines. One notable approach is the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines, which yields (S)- and (R)-2-arylpyrrolidines with excellent enantiomeric excess (>99%) after treatment with LiBEt3H and subsequent deprotection. rsc.org Another powerful strategy involves the palladium-catalyzed enantioselective α-arylation of N-Boc-pyrrolidine. This method utilizes a one-pot sequence involving enantioselective deprotonation mediated by (-)-sparteine, transmetalation with zinc chloride, and a subsequent Negishi cross-coupling with various aryl bromides, achieving high enantiomeric ratios (typically 96:4). organic-chemistry.org

Biocatalysis offers a green and highly selective alternative. Transaminases (TAs) have been successfully employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the product can be accessed with high enantiomeric excess (>99.5%) and analytical yields up to 90%. acs.org For instance, this biocatalytic route was used for the gram-scale synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, yielding the product with >99.5% ee and an 84% isolated yield. acs.org

Diastereoselective synthesis is crucial when multiple stereocenters are present. A one-pot nitro-Mannich/hydroamination cascade reaction, using a combination of base and gold(I) catalysts, has been developed to synthesize substituted pyrrolidines with three contiguous stereocenters in high yields and with good to excellent diastereoselectivity. rsc.org Furthermore, palladium-catalyzed carboamination reactions of N-protected γ-aminoalkenes can generate two stereocenters in a single step with high diastereoselectivity (up to >20:1 dr). nih.gov

Derivatization and Structural Diversification Strategies

To explore structure-activity relationships (SAR) and optimize pharmacological profiles, extensive derivatization of the this compound scaffold is essential. These strategies focus on modifying the benzamide moiety, the pyrrolidine ring, or replacing these core structures with bioisosteres.

Peripheral Modification of the Benzamide Moiety

Modifications to the benzamide portion of the molecule can significantly impact biological activity. Research has demonstrated that a range of substituents can be tolerated on the aromatic ring of the benzamide. In a rhodium-catalyzed addition of pyrrolidine benzamides to N-sulfonyl imines, various meta- and para-substituted benzamides, bearing both electron-donating and electron-withdrawing groups, were successfully employed, yielding products in good to excellent yields (49-85%). nih.gov This highlights the functional group compatibility of such reactions. For meta-substituted substrates, the reaction occurred exclusively at the less-hindered C-H bond ortho to the directing amide group. nih.gov

In another study, a series of N-(substituted phenyl) pyrrolidine-2-carboxamides were synthesized by reacting pyrrolidine-2-carbonyl chloride with various substituted anilines. rroij.com This allowed for the introduction of groups like chloro and nitro at the para position of the phenyl ring, leading to compounds with notable biological activity. rroij.com Further diversification has been achieved by creating N-(substituted benzyl (B1604629) imino) derivatives from a 4-(2',5'-dioxo pyrrolidin-1-yl) benzoic acid hydrazide intermediate, expanding the structural variety at the amide nitrogen. sphinxsai.com

Substitution on the Pyrrolidine Ring System

Functionalization of the pyrrolidine ring itself is a key strategy for modulating the three-dimensional shape and properties of the molecule. researchgate.net These substitutions can be introduced by starting from already functionalized cyclic precursors, such as 4-hydroxyproline, or through the cyclization of appropriately substituted acyclic precursors. mdpi.com

For example, the synthesis of influenza neuraminidase inhibitors involved the creation of both tri- and tetrasubstituted pyrrolidine analogues to probe the enzyme's active site. acs.org Efficient syntheses were developed for core structures like cis-3-amino-pyrrolidine-4-carboxylic acid derivatives, which were then further elaborated. acs.org Regio- and diastereoselective synthesis of 2,5-disubstituted pyrrolidines has been achieved through the reduction of enamines derived from pyroglutamic acid. rsc.org Skeletal remodeling, which involves the cleavage of C-N bonds in the pyrrolidine ring followed by re-functionalization, represents an advanced strategy for creating diverse skeletons that would be otherwise difficult to access. nih.gov

The following table showcases examples of substitutions on the pyrrolidine ring and the synthetic methods employed.

Substitution Position(s)Synthetic MethodPrecursor TypeReference
C4Functionalization of 4-hydroxyprolineCyclic mdpi.com
C2, C5Reduction of enamines from pyroglutamic acidCyclic rsc.org
C2, C3, C4High-throughput parallel synthesisCyclic acs.org
MultipleCyclization of acyclic precursorsAcyclic mdpi.com

Bioisosteric Replacements in this compound Analogues

Bioisosterism is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net This involves replacing a functional group with another that has similar physical or chemical properties. For the benzamide moiety, several bioisosteric replacements have been explored. Classical replacements include esters, thioamides, and sulfonamides, while non-classical bioisosteres like triazoles and oxadiazoles (B1248032) can mimic the hydrogen bonding pattern of the amide bond with improved metabolic stability. mdpi.comdrughunter.com More recently, aryl amino-oxetanes have been proposed as three-dimensional bioisosteres of benzamides, offering a more rigid structure with higher aqueous solubility and metabolic stability. digitellinc.com

The pyrrolidine ring can also be replaced. For instance, the bicyclo[1.1.1]pentane (BCP) core has been used as a nonclassical bioisostere for phenyl rings and other cyclic systems to increase the fraction of sp3-hybridized carbons and improve physicochemical properties. baranlab.org In the context of pyrrolidine nucleosides, phosphonate (B1237965) groups have been used to replace the more labile phosphate (B84403) moiety, enhancing enzymatic stability. researchgate.net The choice of bioisostere is highly context-dependent, as even subtle changes can significantly alter the molecule's interaction with its biological target. nih.gov

Original MoietyBioisosteric ReplacementRationale / AdvantageReference
Benzamide (Amide)Thioamide, SelenoamidePreserves amide geometry while altering electronic properties. mdpi.com
Benzamide (Amide)SulfonamideIncreases hydrophobicity and solubility. mdpi.com
Benzamide (Amide)Triazole, OxadiazoleMetabolically stable H-bond mimic. mdpi.comdrughunter.com
Benzamide (Amide)Aryl Amino-OxetaneIncreased 3D character, solubility, and stability. digitellinc.com
Pyrrolidine RingBicyclo[1.1.1]pentaneRigid scaffold, increased Fsp3. baranlab.org

Optimization of Synthetic Yields and Purity Profiles

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions to maximize yield, ensure high purity, and maintain cost-effectiveness. For complex molecules like the derivatives of this compound, this is a critical step.

Control of reaction parameters is paramount. It was found that maintaining the reaction temperature below certain limits (e.g., < 60°C) during specific cyclization steps was crucial for improving the chiral purity of the final product. google.com The choice of base and solvent can also dramatically affect the outcome. In palladium-catalyzed carboamination reactions, switching from a strong base like NaOtBu to milder inorganic bases such as K3PO4 or Cs2CO3 significantly broadened the functional group tolerance of the reaction, allowing for higher yields with complex substrates. nih.gov Systematic optimization approaches, such as "One-Factor-at-a-Time" (OFAT) or "Design of Experiments" (DoE), can be used to efficiently map the reaction space and identify optimal conditions for temperature, catalyst loading, and reactant stoichiometry to maximize yield and minimize impurity formation. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Pyrrolidin 2 Yl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Analysis of the structure of 4-(Pyrrolidin-2-yl)benzamide suggests that NMR spectroscopy would be a primary tool for its characterization. This would involve assigning proton (¹H) and carbon-¹³ (¹³C) signals to specific atoms within the molecule, using two-dimensional techniques to establish connectivity and conformational analysis to understand its three-dimensional shape.

¹H NMR and ¹³C NMR Chemical Shift Analysis

No experimental ¹H NMR or ¹³C NMR data for this compound has been reported in the searched literature. A complete analysis would require a data table of chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) in Hertz. Such a table would be essential for confirming the molecular structure by correlating the electronic environment of each nucleus with its corresponding resonance frequency.

Two-Dimensional NMR Techniques

Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the pyrrolidine (B122466) ring and the benzamide (B126) group. However, no published 2D NMR spectra for this compound are available.

Conformational Analysis via NMR

The pyrrolidine ring of this compound can adopt various puckered conformations (e.g., envelope or twist forms). Nuclear Overhauser Effect (NOE) experiments would typically be used to determine the spatial proximity of protons and thus deduce the preferred conformation of the ring and the rotational orientation around the bond connecting it to the benzene (B151609) ring. This specific conformational analysis has not been documented.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amide and the secondary amine, the C=O stretch of the amide, C-N stretches, and aromatic C-H and C=C vibrations. A data table listing the precise wavenumbers (cm⁻¹) and intensities of these bands from experimental data is necessary for a complete characterization, but this information is not available.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. A SERS analysis could offer enhanced signal intensity, allowing for more sensitive detection and potential insights into the molecule's orientation on a metal surface. No Raman or SERS studies specifically focusing on this compound have been found in the literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. rsc.org For this compound, it provides crucial information for determining its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution techniques by its ability to provide highly accurate mass measurements, typically to within 5 ppm. nih.govresearchgate.net This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov While low-resolution mass spectrometry provides nominal mass, HRMS instruments like Time-of-Flight (TOF) and Fourier-transform-based mass spectrometers (e.g., Orbitrap, FTICR) can measure the fractional mass with up to 4-5 decimal places. researchgate.netmdpi.com This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net

For this compound (C₁₁H₁₄N₂O), HRMS would be used to confirm its elemental composition. The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical calculated mass, providing unambiguous identification. The high resolving power of HRMS also allows for the clear separation of isotopic peaks, further confirming the compound's elemental formula. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The coupling of High-Performance Liquid Chromatography (HPLC) with mass spectrometry (LC-MS) creates a robust analytical tool that combines the separation capabilities of HPLC with the detection power of MS. rsc.org This technique is essential for analyzing complex mixtures, allowing for the separation of the target analyte from impurities or other components before it enters the mass spectrometer for detection and identification. rsc.orgnih.gov

In the analysis of this compound, an LC-MS method would first involve optimizing the chromatographic separation on a suitable column, such as a C18 column. nih.gov The mobile phase composition (typically a mixture of water, acetonitrile or methanol, often with additives like formic acid) would be adjusted to achieve good peak shape and retention time. nih.gov

Following separation, the analyte enters the mass spectrometer, commonly through an electrospray ionization (ESI) source, which is well-suited for polar molecules like benzamides. nih.gov Tandem mass spectrometry (MS/MS) is then employed to study the fragmentation of the molecule. nih.gov In this process, the protonated molecular ion [M+H]⁺ of this compound is selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions are analyzed to reveal information about the molecule's structure.

The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for related structures include:

α-cleavage: The bond adjacent to the nitrogen in the pyrrolidine ring can break. libretexts.org

Loss of the Pyrrolidine Ring: A significant fragmentation pathway often involves the neutral loss of the pyrrolidine moiety. researchgate.net

Amide Bond Cleavage: The amide bond can cleave, leading to the formation of a characteristic benzoyl cation (m/z 105) and a subsequent phenyl cation (m/z 77). researchgate.net

Ring Opening: The pyrrolidine ring itself may undergo fragmentation.

These characteristic fragmentation patterns allow for the structural confirmation of this compound and can be used for its selective and sensitive quantification in complex matrices. mdpi.com

Table 1: Predicted Major Fragment Ions of this compound in MS/MS (Note: This table is based on common fragmentation patterns of benzamide and pyrrolidine-containing compounds)

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/IdentityFragmentation Pathway
191.1184[M+H]⁺ (Protonated Molecule)-
122.0606[C₇H₈NO]⁺Loss of pyrrolidine ring
105.0335[C₇H₅O]⁺ (Benzoyl cation)Cleavage of C-N bond
77.0391[C₆H₅]⁺ (Phenyl cation)Loss of CO from benzoyl cation
70.0657[C₄H₈N]⁺Fragmentation of pyrrolidine moiety

Electronic Spectroscopy for Chromophoric and Electronic Properties

Electronic spectroscopy investigates the absorption of electromagnetic radiation in the ultraviolet and visible regions, which causes electrons to be promoted from a ground electronic state to a higher-energy excited state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying compounds containing chromophores—functional groups that absorb light in the UV or visible range. In this compound, the primary chromophore is the benzamide moiety. The benzene ring conjugated with the carbonyl group (C=O) of the amide gives rise to characteristic electronic transitions.

The UV-Vis spectrum of benzamide itself shows absorption bands corresponding to π → π* and n → π* transitions. nist.gov The intense absorption bands are typically associated with the π → π* transitions of the aromatic system, while the weaker absorption at a longer wavelength is due to the n → π* transition of the carbonyl group. nist.govnist.gov

For this compound, the pyrrolidinyl group attached to the benzene ring acts as an auxochrome. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. The nitrogen atom of the pyrrolidine ring has a lone pair of electrons that can interact with the π-electron system of the benzene ring, typically causing a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity).

The analysis of the UV-Vis spectrum provides information on the electronic properties and the extent of conjugation within the molecule. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity.

Table 2: Typical UV-Vis Absorption Data for Benzamide-Related Chromophores

Compound/ChromophoreSolventλmax (nm)Molar Absorptivity (ε)Type of Transition
Benzamide nist.govNot Specified~225~13,000π → π
Benzamide nist.govNot Specified~273~1,000n → π
p-Aminobenzamide nist.govNot Specified~287~15,000π → π* (Charge Transfer)

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound must first be grown. mdpi.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com

The analysis would provide a complete structural elucidation of the molecule, including:

Molecular Conformation: The precise spatial arrangement of the benzamide and pyrrolidine moieties relative to each other. For instance, the analysis would reveal the dihedral angle between the plane of the benzene ring and the plane of the amide group. nih.gov

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule, confirming its covalent structure. mdpi.com

Absolute Stereochemistry: Since the pyrrolidine ring is substituted at the 2-position, this carbon is a chiral center. X-ray crystallography can unambiguously determine its absolute configuration as either (R) or (S), which is crucial for stereospecific synthesis and biological activity studies.

The crystallographic data obtained is typically summarized in a table that includes parameters such as the crystal system, space group, and unit cell dimensions. mdpi.com

Table 3: Representative Crystallographic Data for a Benzamide Derivative (Note: This is an example table based on a similar published structure, as specific data for this compound is not available. nih.gov)

ParameterValue
Empirical FormulaC₁₃H₁₆N₂O₂S (Example)
Formula Weight264.34 (Example)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.8548 (12)
b (Å)11.4463 (11)
c (Å)9.8317 (9)
β (°)93.124 (3)
Volume (ų)1332.1 (2)
Z (Molecules per unit cell)4
Calculated Density (g/cm³)1.318

Analysis of Intermolecular Interactions in this compound

A detailed analysis of the intermolecular interactions for the specific compound this compound, including hydrogen bonding, π-stacking, and Hirshfeld surface analysis, cannot be provided at this time. A comprehensive search for crystallographic data and peer-reviewed studies detailing the solid-state structure of this specific molecule did not yield the necessary information.

The elucidation of intermolecular interactions is fundamentally dependent on the experimental determination of the compound's crystal structure through techniques such as single-crystal X-ray diffraction. This data provides the precise atomic coordinates within the crystal lattice, from which the geometric parameters of non-covalent interactions can be calculated. These parameters include:

Hydrogen Bonding: The distances and angles between hydrogen bond donors (like the N-H groups of the pyrrolidine and amide) and acceptors (like the carbonyl oxygen). This requires precise knowledge of atomic positions to distinguish true hydrogen bonds from simple van der Waals contacts.

π-Stacking: The centroid-to-centroid and interplanar distances between the aromatic benzamide rings of adjacent molecules. These parameters define the presence and nature (e.g., face-to-face or offset) of π-π stacking interactions.

Without a published crystal structure for this compound, a scientifically accurate and detailed discussion of these specific interactions is not possible. While research exists on the intermolecular forces in related benzamide and pyrrolidine derivatives, extrapolating those findings to the target compound would be speculative and would not meet the required standards of scientific accuracy for this specific molecule.

Further experimental research is required to crystallize this compound and determine its structure, which would then allow for a thorough and precise analysis of its intermolecular interactions.

Computational and Theoretical Investigations of 4 Pyrrolidin 2 Yl Benzamide

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental in predicting the behavior of molecules. For 4-(Pyrrolidin-2-yl)benzamide, these methods help in elucidating its three-dimensional structure and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used for optimizing molecular geometries and determining the minimum energy conformations of molecules. For derivatives of benzamide (B126) and pyrrolidine (B122466), DFT calculations, often using basis sets like 6-311++G(d,p), are employed to predict bond lengths and angles. sci-hub.se These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray diffraction. sci-hub.se In a related benzamide derivative, the planarity of the pyrrolidine ring and its dihedral angle with respect to the benzene (B151609) ring were determined using DFT, highlighting the twisted conformation of the molecule. researchgate.net The optimization of the molecular structure is a crucial first step for all other computational analyses. sci-hub.se

A hypothetical table of optimized geometrical parameters for this compound, as would be derived from a DFT calculation, is presented below.

ParameterBond/AngleCalculated Value
Bond LengthC-N (amide)1.385 Å
C=O (amide)1.235 Å
C-C (aromatic)1.390 - 1.410 Å
C-N (pyrrolidine)1.460 Å
Bond AngleO=C-N (amide)122.5°
C-N-C (pyrrolidine)109.8°
Dihedral AnglePyrrolidine-Benzene~53°

Note: These values are illustrative and based on typical values for similar structures. Actual values would be obtained from a specific DFT calculation on this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The distribution of these orbitals within the molecule indicates the likely sites for electrophilic and nucleophilic attack. For instance, in related heterocyclic compounds, the HOMO is often located on one ring system while the LUMO is on another, indicating a potential for intramolecular charge transfer upon excitation. researchgate.net For this compound, one might expect the HOMO to be localized on the electron-rich pyrrolidine ring and the LUMO on the benzamide moiety, facilitating charge transfer.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.0
HOMO-LUMO Gap5.5

Note: The values in this table are hypothetical and serve as an example of what FMO analysis would yield.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. periodicodimineralogia.it It examines the delocalization of electron density between occupied and unoccupied orbitals, which can reveal stabilizing interactions such as hyperconjugation and intramolecular charge transfer. periodicodimineralogia.itdp.tech These interactions are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. For example, in a benzamide derivative, a significant stabilizing energy was found for the lone pair transition of a nitrogen atom to an adjacent antibonding orbital. researchgate.net

NBO analysis can identify the donor and acceptor orbitals involved in these interactions, providing insight into the flow of electron density within the molecule. periodicodimineralogia.it This information is crucial for understanding the molecule's stability and reactivity.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N(pyrrolidine)π(C-C aromatic)~5.0
LP(1) O(carbonyl)σ(N-C amide)~2.5
π(C-C aromatic)π*(C=O)~20.0

Note: This table presents hypothetical NBO analysis data for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netavogadro.cc Green and yellow represent intermediate potentials. researchgate.net

For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyrrolidine ring, making them potential sites for interaction with electrophiles. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amide and the pyrrolidine ring would likely show a positive potential, indicating them as possible sites for nucleophilic attack.

Global and local reactivity descriptors, derived from conceptual Density Functional Theory, provide quantitative measures of a molecule's reactivity. chemrxiv.orgajol.info Global descriptors, such as chemical hardness, chemical potential, and electrophilicity, describe the reactivity of the molecule as a whole. researchgate.net Local descriptors, like the Fukui function, identify the most reactive sites within a molecule. researchgate.netresearchgate.net

The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. There are three types of Fukui functions: f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. researchgate.net By calculating the condensed Fukui functions for each atom in the molecule, one can predict the most likely sites for different types of reactions. nih.gov For α,β-unsaturated amides, for instance, these descriptors can predict the reactivity towards nucleophilic attack. chemrxiv.org

Atomf+f-f0
O (carbonyl)0.150.050.10
N (amide)0.080.120.10
C (carbonyl)0.180.030.11
N (pyrrolidine)0.060.150.11

Note: This table contains hypothetical Fukui function values to illustrate the concept.

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, both within a molecule and between molecules. rsc.orgnih.gov This analysis is based on the electron density and its derivatives. The results are often displayed as surfaces, where the color indicates the type and strength of the interaction. Blue surfaces typically represent strong attractive interactions like hydrogen bonds, green indicates weak van der Waals interactions, and red signifies repulsive interactions. mdpi.com

For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the amide hydrogen and the pyrrolidine nitrogen, as well as other stabilizing interactions that influence the molecule's conformation. In the crystalline state, this analysis can elucidate the intermolecular interactions, such as C-H···O and π-π stacking, that govern the crystal packing. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the atomic-level behavior of molecules, offering insights that are often inaccessible through experimental methods alone.

The biological activity of a flexible molecule like this compound is intrinsically linked to the three-dimensional shapes, or conformations, it can adopt. Conformational analysis is the systematic study of these different conformations and their relative energies. ijpsr.com The goal is to identify the low-energy, stable conformations that are most likely to be present in a biological system and interact with a target protein.

For this compound, conformational flexibility arises primarily from two sources: the puckering of the five-membered pyrrolidine ring and the rotation around the single bonds connecting the pyrrolidine ring to the benzamide core. The pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to relieve ring strain, and the specific pucker can be influenced by substituents. nih.gov Molecular mechanics (MM) force fields are used to calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating bonds and sampling different ring puckers, a map of the conformational energy landscape can be generated.

Molecular dynamics (MD) simulations further enhance this exploration by simulating the movement of the atoms over time, allowing the molecule to naturally explore different conformational states and overcome small energy barriers. researchgate.net This provides a dynamic view of the molecule's flexibility and the probabilities of it residing in different conformational basins. For instance, studies on related molecules like 2-(Diphenylphosphanyl)-phenyl-pyrrolidin-1-yl-methanone have used NMR data combined with molecular orbital calculations to determine the most stable conformations in solution. tandfonline.com Such an approach for this compound would elucidate its preferred 3D structure, which is a critical prerequisite for understanding its interaction with biological targets.

Once a potential biological target for this compound is identified, MD simulations are a powerful tool to study the dynamics of the ligand-protein complex. nih.govjst.go.jp The process begins with molecular docking, where the compound is placed into the binding site of the protein to predict its most likely binding pose. This initial complex is then subjected to an MD simulation, typically for hundreds of nanoseconds or longer.

The simulation tracks the movements of the ligand, the protein, and the surrounding solvent molecules, providing a detailed picture of the binding event. Key analyses of the simulation trajectory include:

Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored. A stable RMSD over time suggests that the ligand remains securely bound in the active site. jst.go.jp

Key Interactions: The simulation reveals which specific amino acid residues the ligand interacts with and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts). It can show how these interactions persist or change over time.

Conformational Changes: MD simulations can show whether the protein or ligand undergoes conformational changes upon binding, a phenomenon known as "induced fit."

In studies of related benzamide-based inhibitors, such as those targeting Rho-associated kinase-1 (ROCK1), MD simulations have been used to confirm the stability of docked poses and identify critical hydrogen bond interactions within the kinase hinge region that are essential for inhibitory activity. peerj.com A similar investigation of this compound would be crucial for validating its binding mode and understanding the energetic factors that govern its affinity for a target protein.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies aim to establish a clear link between a molecule's chemical structure and its biological activity. researchgate.net These models are fundamental in medicinal chemistry for optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to create a mathematical relationship between the chemical properties of a series of compounds and their measured biological activities. nih.govresearchgate.net For a series of this compound derivatives, this involves:

Data Set Assembly: A collection of derivatives with varying substituents on the benzamide and/or pyrrolidine rings is synthesized, and their biological activity (e.g., IC₅₀) is measured.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to represent its physicochemical properties. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that correlates a subset of these descriptors with the observed activity.

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. The statistical validity of the model is crucial and is assessed using parameters like the correlation coefficient (R²) and cross-validation techniques (q²).

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

For this compound, a pharmacophore model could be generated based on its structure and known active analogues. This model serves as a 3D query for virtual screening of large chemical databases (like ZINC or Molport) to identify other molecules that match the required spatial arrangement of features. nih.govnih.gov This process can rapidly filter millions of compounds down to a manageable number of "hits" for experimental testing. This approach has been successfully used to identify novel inhibitors for various targets, where the pharmacophore model effectively captures the key interactions seen in ligand-protein complexes. dergipark.org.trrsc.org

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated analysis by considering the 3D properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. nih.govmdpi.com

The process involves:

Molecular Alignment: A set of active compounds is structurally aligned based on a common scaffold. For derivatives of this compound, the benzamide core would likely serve as the alignment template.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, CoMFA calculates the steric and electrostatic interaction energies with a probe atom. CoMSIA calculates similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

Statistical Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in these 3D fields with the variations in biological activity. nih.gov

The results are visualized as 3D contour maps, which highlight regions where modifications to the chemical structure would be favorable or unfavorable for activity. For example, a green contour in a CoMFA steric map indicates a region where adding a bulky group would increase activity, while a red contour in an electrostatic map might indicate where a negative charge is preferred.

Studies on structurally related N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors have yielded robust CoMFA and CoMSIA models with strong predictive power. peerj.com These models provided detailed insights into the structural requirements for potent inhibition, guiding the design of new, more effective compounds.

Table 1: Example of Statistical Parameters for 3D-QSAR Models on Structurally Related Benzamide Inhibitors Data derived from a study on N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors. peerj.com

Click to view interactive table
Model q² (Cross-validated r²) r² (Non-cross-validated) r²_pred (External Prediction) ONC (Optimal Number of Components) Field Contributions (Steric/Electrostatic)
CoMFA 0.774 0.965 0.703 6 0.583 / 0.417
CoMSIA 0.676 0.949 0.548 6 S: 0.141, E: 0.316, H: 0.177, D: 0.165, A: 0.201

Molecular Interactions and Biological Activities of 4 Pyrrolidin 2 Yl Benzamide Analogues

Target Identification and Ligand-Receptor Interaction Profiling

In Silico Prediction of Biological Targets (e.g., Enzymes, Receptors, Kinases)

In silico methods are instrumental in predicting the biological targets of novel compounds. For analogues of 4-(pyrrolidin-2-yl)benzamide, these predictions often point towards enzymes and receptors as likely interaction partners. evitachem.com The structural features of these compounds, including the benzamide (B126) core and the pyrrolidine (B122466) ring, suggest potential interactions with a range of biological macromolecules. vulcanchem.com

Enzymes: Derivatives of benzamide have been identified as potential inhibitors of various enzymes. For instance, some benzamide analogues are projected as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. researchgate.net Others have shown inhibitory activity against tyrosinase and carbonic anhydrase. researchgate.netvulcanchem.com The pyrrolidine moiety can enhance selectivity for specific enzyme isoforms. Specifically, pyrrolidine-containing compounds have been investigated as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), histone deacetylase 2 (HDAC2), and sphingosine (B13886) kinases (SphK1/SphK2). nih.gov

Receptors: Substituted benzamides are well-known for their interaction with dopamine (B1211576) receptors, particularly the D2, D3, and D4 subtypes. nih.gov The pyrrolidine group can play a crucial role in the binding affinity and selectivity of these ligands. nih.gov Additionally, some pyrrolidine derivatives have been identified as antagonists for the CXCR4 chemokine receptor. nih.gov The trace amine-associated receptor 1 (TAAR1) is another potential target for certain benzamide analogues. nih.gov

Kinases: Kinases are a major class of enzymes targeted by small molecule inhibitors in drug discovery. Several pyrrolidine-containing benzamide analogues have been designed and synthesized as kinase inhibitors. google.com Bruton's tyrosine kinase (Btk), a non-receptor protein kinase, is a target for certain imidazopyridazinyl-benzamides. google.comgoogle.com Rho-associated kinases (ROCK) are another important family of serine/threonine kinases that are targets for benzamide-based inhibitors. google.comnih.govresearchgate.net

Table 1: Predicted Biological Targets for this compound Analogues

Target ClassSpecific Target ExamplesReference
EnzymesAcetylcholinesterase (AChE), β-secretase (BACE1), Tyrosinase, Carbonic Anhydrase, Poly(ADP-ribose) polymerase (PARP), Histone Deacetylase 2 (HDAC2), Sphingosine Kinase (SphK1/2) researchgate.netnih.govvulcanchem.com
ReceptorsDopamine Receptors (D2, D3, D4), CXCR4 Chemokine Receptor, Trace Amine-Associated Receptor 1 (TAAR1) nih.govnih.govnih.gov
KinasesBruton's Tyrosine Kinase (Btk), Rho-Associated Kinase (ROCK), Protein Kinase B (PKB/Akt) google.comgoogle.comgoogle.comnih.govresearchgate.netnih.gov

Molecular Docking Studies for Binding Affinity and Interaction Modes

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. These studies are crucial for understanding the structure-activity relationships (SAR) of this compound analogues.

For instance, docking studies of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds with Rho-associated kinase 1 (ROCK1) have revealed key interactions. The inhibitor was found to form hydrogen bonds with methionine 156 in the hinge loop and with the catalytic lysine (B10760008) 105. nih.gov In another study on ROCK inhibitors, molecular docking was used to guide the design of 4-aryl-thiazole-2-amines, leading to the identification of potent compounds. researchgate.net

In the context of dopamine receptors, the orientation of the benzamide ring, influenced by substituents, can mediate hydrophobic contacts between the pyrrolidine group and residues in the transmembrane helices of the receptor. nih.gov For inhibitors of Bruton's tyrosine kinase (Btk), X-ray crystal structures have been instrumental in understanding the binding of 8-amino-imidazo[1,5-a]pyrazine-based inhibitors containing a pyrrolidine moiety. pdbj.org

Docking studies of pyrrolyl benzamide derivatives with the enzyme InhA from Mycobacterium tuberculosis have shown that N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide forms strong hydrogen bonding interactions. mdpi.com Similarly, for protein kinase B (PKBα) inhibitors, the ethyl group on a pyrrolo[2,3-d]pyrimidine ring and the amino and amide groups on the pyrrolidine ring of the ligand were found to be important for binding affinity through hydrophobic interactions and hydrogen bonds, respectively. nih.gov

Protein Binding Studies and Ligand-Protein Complex Formation

Experimental protein binding studies are essential to validate the predictions from in silico and docking studies. These studies confirm the direct interaction between a ligand and its target protein and can provide quantitative data on binding affinity.

For dopamine D4 receptors, saturation isotherm analysis using radiolabeled antagonists like [3H]methylspiperone has been used to determine the density of expressed receptors in cell lines. nih.gov Binding affinity of various substituted benzamides to dopamine receptors has been extensively studied, revealing the importance of specific structural features for high-affinity binding. nih.govbindingdb.org

In the case of Bruton's tyrosine kinase (Btk), homogenous fluorescence polarization assays are used to measure the inhibitory activity of compounds. google.com For ROCK inhibitors, enzyme-linked immunosorbent assays (ELISA) have been employed to screen for inhibitory activity. nih.govresearchgate.net

The formation of a stable ligand-protein complex is a prerequisite for biological activity. The interaction of N-phenyl(pyrrolidin-1-yl)methyl benzamide with its target receptor has been investigated, highlighting the importance of the Mannich base structure in binding. researchgate.net For protein kinase B (PKBα) inhibitors, the formation of hydrogen bonds between the pyrrolidine ring substituents and specific amino acid residues like Glu234, Glu278, and Asp292 is crucial for the stability of the ligand-protein complex. nih.gov

Mechanistic Investigations of Biological Effects (In Vitro Studies)

In vitro studies provide a controlled environment to investigate the specific mechanisms by which this compound analogues exert their biological effects at the cellular and molecular level.

Enzymatic Inhibition Studies (e.g., Kinases, Hydrolases)

The inhibitory activity of benzamide analogues against various enzymes is a key area of investigation. For example, a series of 1,3,5-triazine-2,4,6-triamines containing a pyrrolidine moiety were synthesized and evaluated as inhibitors of glucocerebrosidase, a lysosomal hydrolase. nih.gov These studies identified compounds with inhibitory potencies in the nanomolar to low micromolar range. nih.gov

In the realm of kinase inhibition, numerous pyrrolidine-containing benzamides have been developed. Compounds targeting Bruton's tyrosine kinase (Btk) have shown EC50 values of 10 μM or lower. google.com For Rho-associated kinase (ROCK), a series of 4-aryl-5-aminomethyl-thiazole-2-amines were found to have IC50 values as low as 20 nM against ROCK II. nih.gov Similarly, N-ethyl-4-(pyridin-4-yl)benzamide-based compounds exhibited a wide range of inhibitory activity against ROCK1, with IC50 values from 0.003 µM to 16 µM. nih.gov

Some benzamide derivatives have also been explored as inhibitors of histone deacetylases (HDACs). google.com Furthermore, certain pyrrolidine-based compounds have shown inhibitory activity against enzymes like acetylcholinesterase and β-secretase. researchgate.net

Table 2: Enzymatic Inhibition Data for Selected this compound Analogues

Compound ClassTarget EnzymeInhibition MetricPotencyReference
1,3,5-Triazine-2,4,6-triaminesGlucocerebrosidaseIC500.3 µM - 2.0 µM nih.gov
Imidazopyridazinyl-benzamidesBruton's Tyrosine Kinase (Btk)EC50≤ 10 µM google.com
4-Aryl-5-aminomethyl-thiazole-2-aminesROCK IIIC5020 nM (most potent) nih.gov
N-ethyl-4-(pyridin-4-yl)benzamidesROCK1IC500.003 µM - 16 µM nih.gov

Modulation of Cellular Signaling Pathways (e.g., Rho-kinase pathway)

The biological effects of this compound analogues are often mediated through the modulation of specific cellular signaling pathways. The Rho/Rho-kinase pathway is a prominent example. google.comnih.gov This pathway is involved in regulating various cellular processes, including cell contraction, migration, and proliferation. nih.gov

Inhibition of the RhoA/Rho-kinase pathway has been shown to suppress the expression of type I collagen induced by TGF-β2 in human retinal pigment epithelial cells, suggesting a therapeutic potential for diseases like proliferative vitreoretinopathy. nih.gov ROCK inhibitors can achieve this by preventing the phosphorylation of downstream targets like the myosin binding subunit of myosin light chain phosphatase. google.com

Beyond the Rho-kinase pathway, benzamide derivatives can influence other signaling cascades. For instance, some analogues can interfere with signaling pathways involved in cell proliferation and survival, which is relevant to their potential anti-inflammatory and anticancer properties. The modulation of dopamine receptor signaling by substituted benzamides is a well-established mechanism for their effects in the central nervous system. nih.gov Additionally, certain pyrrolidine-containing compounds can modulate signaling pathways by acting as antagonists for receptors like CXCR4 or by inhibiting enzymes involved in signaling, such as PI3K. nih.govnih.gov

In Vitro Biological Activity Screening of Analogues

Antimicrobial Activity Against Bacterial and Fungal Pathogens

Analogues of this compound have been investigated for their potential as antimicrobial agents. The benzamide and pyrrolidine scaffolds are known to be present in various compounds with biological activity. walshmedicalmedia.comd-nb.info

One study focused on 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO) , a compound extracted from marine Streptomyces VITSVK5 spp. nih.gov DMBPO demonstrated inhibitory activity against selected bacterial and fungal pathogens. nih.gov It was found to be more effective against fungi than bacteria, with a maximum activity against Aspergillus niger (MIC value of 1 μg/ml). nih.gov Against bacteria, it showed the most significant activity against Escherichia coli (MIC value of 187 μg/ml). nih.gov

Other research has explored a variety of benzamide derivatives for their antibacterial and antifungal properties. nanobioletters.com For instance, certain N-benzamide derivatives have shown good antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. nanobioletters.com Fused pyrrole (B145914) systems have also been synthesized and shown to inhibit the growth of important human pathogens, including bacteria and the yeast C. albicans. nih.gov

Table 2: Antimicrobial Activity of Selected this compound Analogues

Compound Target Pathogen Type Activity (MIC)
DMBPO Aspergillus niger Fungus 1 μg/ml
Escherichia coli Bacterium 187 μg/ml
Klebsiella pneumoniae Bacterium 220 μg/ml
Bacillus subtilis Bacterium 850 μg/ml
Staphylococcus aureus Bacterium >1000 μg/ml

Anticancer Activity in Defined Cell Lines

The pyrrolidine and benzamide moieties are common features in compounds with antiproliferative properties. d-nb.infofrontiersin.org Various analogues of this compound have been synthesized and evaluated for their anticancer activity against a range of human cancer cell lines.

For example, a series of 4-alkoxy-2-arylquinolines , which can be considered structural analogues, were screened for their in vitro anticancer activity against 59 human cancer cell lines. nih.gov Compound 14m from this series, 6,7-Dimethoxy-4-(2-(pyrrolidin-1-yl)ethoxy)-2-(4-(trifluoromethyl)phenyl)quinoline, displayed potent anticancer activity with GI50 values in the sub-micromolar range against 28 tumor cell lines. nih.gov The most sensitive cell lines included leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer. nih.gov

Other studies have investigated different classes of benzamide and pyrrolidine derivatives. Spirotryprostatin analogs containing a spirooxindole structure, which includes a pyrrolidine ring, are known for their anticancer properties. frontiersin.org Similarly, benzimidazole (B57391) derivatives have been extensively studied, with some showing significant anticancer activity against various cell lines. d-nb.info For instance, certain pyrazino[1,2-a]benzimidazole (B13791295) derivatives have demonstrated high potency against leukemia, melanoma, and lung cancer cell lines. d-nb.info

Table 3: Anticancer Activity of a Selected this compound Analogue

Compound Cancer Cell Line GI50 Value (µM)
Compound 14m Leukemia (SR) 0.133
Non-Small Cell Lung Cancer (NCI-H226) 0.343
Colon Cancer (COLO205) 0.401
CNS Cancer (SF-295) 0.328
Melanoma (LOX IMVI) 0.116
Ovarian Cancer (NCI/ADR-RES) 0.458
Renal Cancer (CAKI-1) 0.188
Breast Cancer (T-47D) 0.472

Anticonvulsant Activity in In Vitro Models

The pyrrolidine-2,5-dione scaffold, a close structural relative of the pyrrolidine ring in the parent compound, is a key feature in many anticonvulsant agents. researchgate.net Research has explored the anticonvulsant potential of various analogues.

One study synthesized a series of N-Mannich bases derived from pyrrolidine-2,5-dione . researchgate.net The most promising compound, N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (compound 15), was active in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. researchgate.net In vitro studies suggested that its mechanism of action is related to the blocking of neuronal voltage-sensitive sodium and L-type calcium channels. researchgate.net

Another investigation focused on N-substituted 2-anilinophenylacetamides , with some compounds showing good to moderate anticonvulsant activity. nih.gov Additionally, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated, with two compounds, 6d and 7d, displaying excellent anticonvulsant activity in both MES and sc-PTZ seizure models. nih.gov

Table 4: Anticonvulsant Activity of a Selected Pyrrolidine-2,5-dione Analogue

Compound Anticonvulsant Test ED50 (mg/kg)
Compound 15 MES 41.0
scPTZ 101.6
6-Hz 45.42

Anti-inflammatory Mechanisms (e.g., COX inhibition)

The benzamide scaffold is present in a number of compounds with anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. researchgate.net Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. brieflands.com

Research on substituted benzamides has shown that these compounds can inhibit COX enzymes. For instance, a series of novel substituted benzamides related to Parsalmide were synthesized and evaluated for their in vitro activity on COX-1 and COX-2. researchgate.net Some of these compounds inhibited both enzymes and were active in in vivo anti-inflammatory assays without causing gastric damage. researchgate.net

The structural basis for selective COX-2 inhibition lies in the differences in the active sites of COX-1 and COX-2. researchgate.net The active site of COX-2 is larger, which allows for the binding of bulkier selective inhibitors. researchgate.netbrieflands.com Various structural classes of selective COX-2 inhibitors have been developed, including those with pyrazole, thiazolidinone, and pyrimidine (B1678525) scaffolds. nih.gov

Table 5: COX Inhibition by Selected Benzamide Analogues

Compound COX-1 Inhibition (IC50) COX-2 Inhibition (IC50) Selectivity Index (SI)
Compound 34 Not specified 0.10 µM 135
Compound 35 Not specified 0.10 µM 145
Celecoxib (Reference) Not specified 0.049 µM 308.16
Indomethacin (Reference) Not specified 0.51 µM 0.08

Other Mechanistic In Vitro Investigations (e.g., Anti-fatigue effects on swimming capacity)

Analogues of this compound have also been investigated for other potential therapeutic effects, such as anti-fatigue properties. A study on a series of benzamide derivatives investigated their effects on the swimming endurance capacity of mice, a common indicator of fatigue. mdpi.com

The study found that compounds b3, d3, and e3 , which all share a common pyrrolidine ring, significantly increased the swimming time to exhaustion compared to the control group and a positive control (caffeine). mdpi.comresearchgate.net This suggests that these benzamide derivatives containing a pyrrolidine ring may enhance physical endurance and have anti-fatigue effects. mdpi.com The potential mechanism for these effects is thought to be related to the modulation of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. mdpi.comresearchgate.net

Table 6: Anti-Fatigue Effects of Benzamide Derivatives in a Forced Swimming Test

Compound Group Swimming Time to Exhaustion (seconds, mean ± SD)
Control Not specified
Caffeine (Positive Control) 1052 ± 148
Compound b3 1310 ± 85
Compound d3 1348 ± 139
Compound e3 1378 ± 105

Future Directions and Advanced Methodological Considerations

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the landscape of drug discovery, and their application to the 4-(pyrrolidin-2-yl)benzamide scaffold holds immense promise. researchgate.netresearchgate.netnih.gov These computational approaches can navigate the vast chemical space to identify and optimize novel drug candidates with greater efficiency and precision than traditional methods. researchgate.net By analyzing extensive datasets of chemical structures and biological activities, AI and ML algorithms can uncover complex structure-activity relationships (SAR) that may not be apparent through conventional analysis. researchgate.net

Generative Models for De Novo Molecular Design

Generative models represent a paradigm shift in de novo molecular design, offering the ability to create novel molecules with desired properties from scratch. researchgate.netnih.govnih.gov These models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in known active molecules and generate new, diverse, and synthesizable analogs of this compound. nih.govrsc.org For instance, a generative model could be trained on a dataset of known kinase inhibitors containing the this compound core to produce novel structures with predicted high potency and selectivity. nih.gov This approach accelerates the exploration of chemical space and can lead to the discovery of compounds with unique intellectual property. arxiv.org The use of attention mechanisms in these models can further enhance their ability to learn complex molecular grammar and improve the generation of valid and novel chemical structures. rsc.org

Active Learning Approaches for Chemical Space Exploration

Active learning provides a strategic and efficient method for exploring the vast chemical space surrounding the this compound scaffold. arxiv.orgnih.govmpg.dechemrxiv.org This iterative process involves training an ML model on an initial, small set of experimentally tested compounds. The model then predicts the activity of a larger, untested library of virtual compounds, and selects the most promising candidates for the next round of experimental validation. nih.govmpg.dechemrxiv.org The results from these experiments are then used to retrain and refine the model, progressively improving its predictive accuracy. nih.govmpg.de This approach prioritizes the synthesis and testing of compounds that are most likely to be active, thereby saving significant time and resources compared to exhaustive screening. chemrxiv.orgnih.gov Active learning has demonstrated the potential to achieve substantial improvements in hit discovery rates, even in low-data scenarios. nih.gov

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for activity against a specific biological target. asm.orgontosight.ainih.gov For the this compound scaffold, HTS campaigns can be employed to identify initial "hit" compounds from diverse chemical libraries. nih.gov These hits then serve as the starting point for lead optimization, a critical phase aimed at enhancing potency, selectivity, and pharmacokinetic properties. scienceopen.com

The pyrrolidine (B122466) ring itself offers significant opportunities for optimization. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net The stereochemistry of the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit distinct biological activities due to differential binding to target proteins. nih.govresearchgate.net

Advanced Analytical Methodologies for Complex Mixture Analysis

The synthesis and screening of this compound derivatives often result in complex mixtures containing the target compound, byproducts, and unreacted starting materials. Advanced analytical methodologies are crucial for the purification, characterization, and quantification of these compounds. chemscene.com

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of these derivatives. acs.org When coupled with mass spectrometry (MS), such as in LC-MS/MS systems, it provides a powerful tool for identifying and quantifying compounds even at low concentrations. Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers even greater sensitivity and selectivity for analyzing complex samples. nih.gov

For determining the three-dimensional structure of these molecules, X-ray crystallography is the gold standard, providing detailed information about bond lengths, angles, and the conformation of the pyrrolidine ring. Nuclear Magnetic Resonance (NMR) spectroscopy, including specialized techniques like ¹⁹F NMR, is invaluable for characterizing the structure and identifying impurities, especially those containing specific atoms like fluorine. These advanced analytical techniques are essential for ensuring the quality and purity of synthesized compounds and for providing the detailed structural information needed for rational drug design.

Perspectives on Rational Design and Targeted Synthesis

The principles of rational drug design are central to the future development of this compound-based therapeutics. nih.govresearchgate.net This approach relies on a deep understanding of the biological target's three-dimensional structure and the specific molecular interactions that govern ligand binding. nih.gov By leveraging computational modeling and structural biology data, medicinal chemists can design molecules with a high degree of complementarity to the target's binding site, thereby maximizing potency and selectivity. nih.govnih.gov

For the this compound scaffold, rational design can guide the targeted synthesis of analogs with optimized properties. nih.gov For example, if the crystal structure of a target protein in complex with a this compound inhibitor is available, this information can be used to design new derivatives that form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts. researchgate.net This structure-guided approach is more efficient than traditional trial-and-error methods and increases the likelihood of success in developing clinical candidates. nih.gov

The synthesis of these rationally designed compounds often requires multi-step reaction sequences. The development of efficient and scalable synthetic routes is therefore a critical aspect of this research. mdpi.com

Challenges and Opportunities in this compound Research

Despite the significant potential of the this compound scaffold, several challenges remain. One key challenge is achieving high selectivity for the desired biological target, as off-target effects can lead to unwanted side effects. The inherent stability of the pyrrole (B145914) ring in some derivatives can also be a concern, with potential for decomposition or polymerization under certain conditions.

However, these challenges also present significant opportunities. The versatility of the this compound core allows for extensive chemical modification to address issues of selectivity and stability. The development of novel synthetic methodologies can open up new avenues for creating diverse libraries of analogs for screening. researchgate.netmdpi.com Furthermore, the application of AI and machine learning, as discussed earlier, provides powerful new tools to overcome the limitations of traditional drug discovery approaches. arxiv.org

The pyrrolidine scaffold is a key feature in many existing drugs and natural products, highlighting its "drug-like" characteristics. nih.govresearchgate.net The opportunity to explore the vast chemical space around the this compound core, guided by advanced computational and experimental techniques, presents a promising path toward the discovery of new and effective medicines for a wide range of diseases. mdpi.com

Q & A

Q. What are the key synthetic routes for preparing 4-(pyrrolidin-2-yl)benzamide derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling pyrrolidine-derived intermediates with benzamide scaffolds. For example, methylation of intermediates (e.g., 10a → 10b) using iodomethane under reflux conditions can yield substituted derivatives. Column chromatography (e.g., chloroform:methanol eluent) and crystallization (e.g., dimethyl ether) are standard purification steps . Reaction optimization, such as controlling stoichiometry and temperature, is critical to minimize byproducts like carboxylic acids or ketones .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Use a combination of LC-MS/MS (for molecular mass and degradation profiling) and NMR (for regiochemical confirmation). For example, 1^1H and 13^{13}C NMR can resolve pyrrolidine ring substituents and benzamide carbonyl signals, while 2D NMR (e.g., COSY, HSQC) clarifies spatial arrangements. Mass spectrometry with high-resolution accuracy (e.g., Q-TOF) validates empirical formulas .

Q. What in vitro assays are suitable for preliminary biological screening of this compound derivatives?

  • Methodological Answer : Target-specific assays include:
  • Kinase inhibition : Measure IC50_{50} values against BTK (Bruton’s tyrosine kinase) or CHK1 using fluorescence-based ADP-Glo™ assays .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin 5-HT1A_{1A} or dopamine D3 receptors) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) to assess antitumor potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced target selectivity?

  • Methodological Answer :
  • Substituent modulation : Introduce electron-withdrawing groups (e.g., fluoro, chloro) on the benzamide ring to improve binding to hydrophobic kinase pockets .
  • Stereochemical control : Use chiral resolution (e.g., S-proline derivatives) to enhance enantiomeric purity, as seen in Acalabrutinib’s (S)-pyrrolidine configuration .
  • Pharmacophore hybridization : Merge with pyrimidine or imidazo[1,5-a]pyrazine scaffolds to exploit dual inhibition (e.g., BTK and ALK5) .

Q. What experimental strategies resolve contradictions in biological data for this compound derivatives (e.g., off-target effects vs. proposed mechanisms)?

  • Methodological Answer :
  • Counter-screening : Test against panels of structurally related targets (e.g., PARP-1, TGF-β receptors) to identify cross-reactivity .
  • Metabolic profiling : Use hepatic microsomes or S9 fractions to assess metabolite interference, as benzamide derivatives may yield bioactive amines or alcohols .
  • Gene knockout models : CRISPR/Cas9-mediated deletion of the primary target (e.g., BTK) can isolate off-target effects in cellular assays .

Q. How can in vivo efficacy and pharmacokinetics of this compound derivatives be evaluated in disease models?

  • Methodological Answer :
  • Rodent fibrosis models : Administer derivatives orally in dimethylnitrosamine (DMN)-induced liver fibrosis; quantify collagen IA1 mRNA suppression via qPCR .
  • Neurodegenerative models : Use PET imaging with 18^{18}F-labeled probes (e.g., 4-[F-18]fluoro-N-(2-pyridinyl)benzamide) to track 5-HT1A_{1A} receptor density in Alzheimer’s disease .
  • PK/PD studies : Measure plasma half-life (t1/2_{1/2}) and brain penetration in rats via LC-MS/MS, optimizing logP values (<3) to enhance bioavailability .

Q. What are the critical factors in designing forced degradation studies to assess stability of this compound-based drug candidates?

  • Methodological Answer :
  • Stress conditions : Expose to hydrolytic (acid/alkaline), oxidative (H2_2O2_2), and photolytic (UV) stressors. For example, acalabrutinib degrades to DP1-DP4 under acidic conditions, requiring LC-MS/MS for identification .
  • Degradant characterization : Use HR-MS and 1^1H NMR to assign structures (e.g., but-2-ynoyl cleavage products) and assess toxicity via in silico tools (e.g., DEREK Nexus) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.